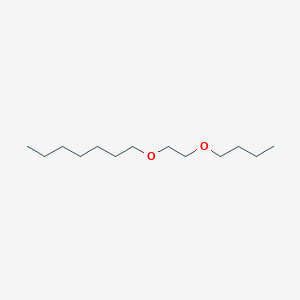
1-Butoxy-2-heptyloxy-ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-2-heptyloxy-ethane is an organic compound with the molecular formula C13H28O2. It is a type of ether, characterized by the presence of two alkoxy groups attached to an ethane backbone. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Butoxy-2-heptyloxy-ethane can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds under basic conditions, using sodium or potassium hydride as the base to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Butoxy-2-heptyloxy-ethane can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: New ethers or other substituted products.
科学的研究の応用
1-Butoxy-2-heptyloxy-ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: The compound may be used in the formulation of pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and other materials.
作用機序
The mechanism of action of 1-butoxy-2-heptyloxy-ethane involves its interaction with various molecular targets. In chemical reactions, the ether groups can act as electron donors, facilitating nucleophilic attacks. The compound’s ability to form hydrogen bonds also plays a role in its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1-Butoxy-2-ethoxyethane: Similar structure but with a shorter alkyl chain.
1-Butoxy-2-methoxyethane: Contains a methoxy group instead of a heptyloxy group.
1-Butoxy-2-propoxyethane: Contains a propoxy group instead of a heptyloxy group.
Uniqueness
1-Butoxy-2-heptyloxy-ethane is unique due to its longer alkyl chain, which can influence its solubility, boiling point, and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solvent properties or reactivity profiles .
特性
CAS番号 |
100799-15-3 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC名 |
1-(2-butoxyethoxy)heptane |
InChI |
InChI=1S/C13H28O2/c1-3-5-7-8-9-11-15-13-12-14-10-6-4-2/h3-13H2,1-2H3 |
InChIキー |
LICITQNRYDLRKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
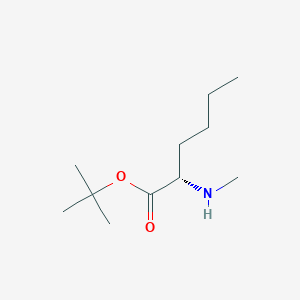
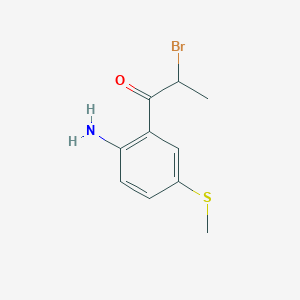
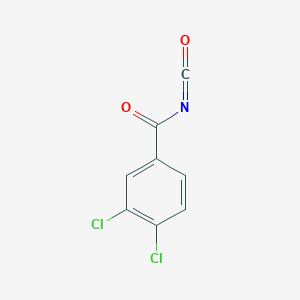

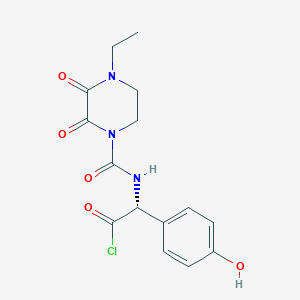


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
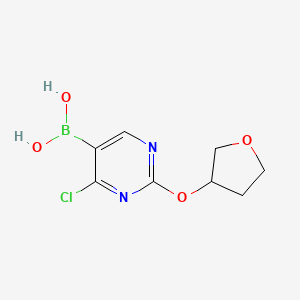

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
